![molecular formula C18H20O2 B143966 3-[(E)-4-(4-hydroxyphenyl)hex-3-en-3-yl]phenol CAS No. 133683-37-1](/img/structure/B143966.png)
3-[(E)-4-(4-hydroxyphenyl)hex-3-en-3-yl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4’-Dihydroxy-alpha,beta-diethylstilbene is a synthetic organic compound known for its phytogrowth-inhibitory and antimicrobial activities . It is structurally related to diethylstilbestrol, a well-known synthetic estrogen. The compound has shown significant biological activities, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4’-dihydroxy-alpha,beta-diethylstilbene typically involves the reaction of appropriate phenolic precursors under controlled conditions. One common method includes the use of phenolic compounds and ethylating agents in the presence of catalysts to achieve the desired diethylstilbene structure .
Industrial Production Methods
Industrial production of 3,4’-dihydroxy-alpha,beta-diethylstilbene may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the compound efficiently .
Analyse Chemischer Reaktionen
Types of Reactions
3,4’-Dihydroxy-alpha,beta-diethylstilbene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Investigated for its antimicrobial properties against various pathogens.
Medicine: Explored for its potential therapeutic effects, particularly in inhibiting the growth of certain cancer cells.
Industry: Utilized in the development of agricultural chemicals due to its phytogrowth-inhibitory properties.
Wirkmechanismus
The mechanism of action of 3,4’-dihydroxy-alpha,beta-diethylstilbene involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, leading to the inhibition of microbial growth or the modulation of cellular pathways. The compound’s hydroxyl groups play a crucial role in its binding affinity and biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethylstilbestrol: A synthetic estrogen with similar structural features but different biological activities.
3,3’-Dihydroxy-alpha,beta-diethylstilbene: Another isomer with distinct chemical and biological properties.
Uniqueness
3,4’-Dihydroxy-alpha,beta-diethylstilbene is unique due to its enhanced phytogrowth-inhibitory activity compared to its isomers. The specific positioning of the hydroxyl groups contributes to its higher efficacy in certain applications .
Eigenschaften
CAS-Nummer |
133683-37-1 |
|---|---|
Molekularformel |
C18H20O2 |
Molekulargewicht |
268.3 g/mol |
IUPAC-Name |
3-[(E)-4-(4-hydroxyphenyl)hex-3-en-3-yl]phenol |
InChI |
InChI=1S/C18H20O2/c1-3-17(13-8-10-15(19)11-9-13)18(4-2)14-6-5-7-16(20)12-14/h5-12,19-20H,3-4H2,1-2H3/b18-17+ |
InChI-Schlüssel |
IAGNXGPTSBNKLV-ISLYRVAYSA-N |
SMILES |
CCC(=C(CC)C1=CC(=CC=C1)O)C2=CC=C(C=C2)O |
Isomerische SMILES |
CC/C(=C(/CC)\C1=CC(=CC=C1)O)/C2=CC=C(C=C2)O |
Kanonische SMILES |
CCC(=C(CC)C1=CC(=CC=C1)O)C2=CC=C(C=C2)O |
Synonyme |
3,4'-dihydroxy-alpha,beta-diethylstilbene 3,4-DABDS |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


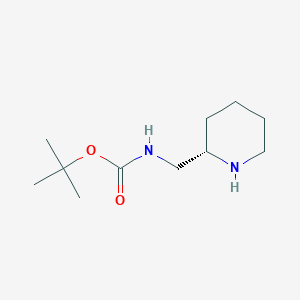
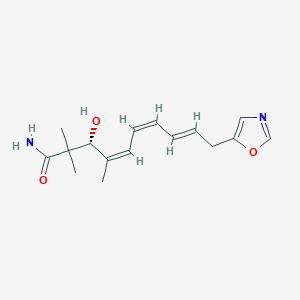
![3-[4-[2-(2,5-Dichloro-4-nitrophenyl)ethenyl]-1-piperazinyl]-1,2-benzisothiazole](/img/structure/B143887.png)
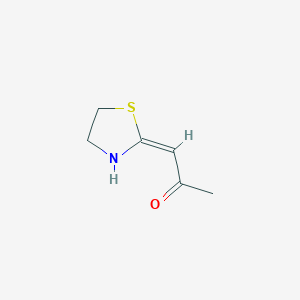

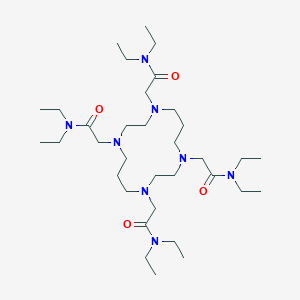



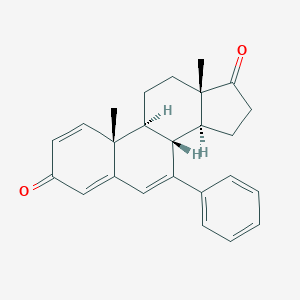
![[(2R,3R,4S,5R)-4-benzoyloxy-3-hydroxy-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl benzoate](/img/structure/B143901.png)

![(2S,3S)-3-[(1R)-2-Amino-1-hydroxyethyl]oxirane-2-carboxamide](/img/structure/B143906.png)
![Oxepino[2,3-C]pyridine](/img/structure/B143908.png)
